Cas no 1261731-75-2 (6-iodonaphthalene-2-carbaldehyde)

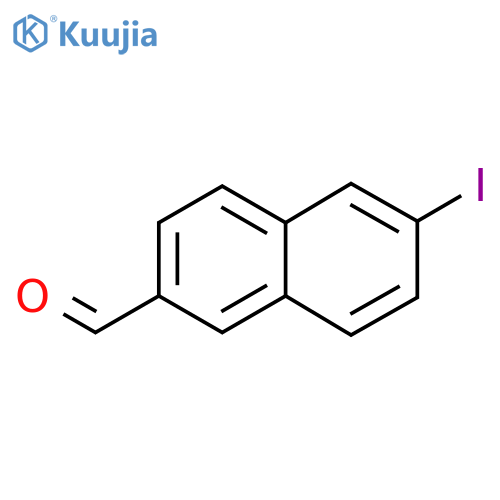

1261731-75-2 structure

商品名:6-iodonaphthalene-2-carbaldehyde

CAS番号:1261731-75-2

MF:C11H7IO

メガワット:282.077155351639

MDL:MFCD18412752

CID:4936406

PubChem ID:129961764

6-iodonaphthalene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Iodonaphthalene-2-carboxaldehyde

- C1=2C=C(I)C=CC1=CC(C=O)=CC=2

- 6-iodonaphthalene-2-carbaldehyde

-

- MDL: MFCD18412752

- インチ: 1S/C11H7IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H

- InChIKey: CJUHUWRJXHSBQY-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC2=CC(C=O)=CC=C2C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 193

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 17.1

6-iodonaphthalene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8168603-0.25g |

6-iodonaphthalene-2-carbaldehyde |

1261731-75-2 | 95.0% | 0.25g |

$920.0 | 2025-02-21 | |

| Alichem | A219000182-1g |

6-Iodonaphthalene-2-carboxaldehyde |

1261731-75-2 | 98% | 1g |

$2080.00 | 2023-09-03 | |

| Enamine | EN300-8168603-5.0g |

6-iodonaphthalene-2-carbaldehyde |

1261731-75-2 | 95.0% | 5.0g |

$5387.0 | 2025-02-21 | |

| 1PlusChem | 1P0282DG-500mg |

6-iodonaphthalene-2-carbaldehyde |

1261731-75-2 | 95% | 500mg |

$1853.00 | 2023-12-25 | |

| Enamine | EN300-8168603-10g |

6-iodonaphthalene-2-carbaldehyde |

1261731-75-2 | 95% | 10g |

$7988.0 | 2023-09-02 | |

| 1PlusChem | 1P0282DG-50mg |

6-iodonaphthalene-2-carbaldehyde |

1261731-75-2 | 95% | 50mg |

$672.00 | 2024-07-09 | |

| 1PlusChem | 1P0282DG-250mg |

6-iodonaphthalene-2-carbaldehyde |

1261731-75-2 | 95% | 250mg |

$1199.00 | 2023-12-25 | |

| 1PlusChem | 1P0282DG-5g |

6-iodonaphthalene-2-carbaldehyde |

1261731-75-2 | 95% | 5g |

$6721.00 | 2023-12-25 | |

| Enamine | EN300-8168603-10.0g |

6-iodonaphthalene-2-carbaldehyde |

1261731-75-2 | 95.0% | 10.0g |

$7988.0 | 2025-02-21 | |

| Enamine | EN300-8168603-0.05g |

6-iodonaphthalene-2-carbaldehyde |

1261731-75-2 | 95.0% | 0.05g |

$493.0 | 2025-02-21 |

6-iodonaphthalene-2-carbaldehyde 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

1261731-75-2 (6-iodonaphthalene-2-carbaldehyde) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量